molecular formula C11H18O2 B14380436 Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate CAS No. 88226-96-4

Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate

Cat. No.: B14380436
CAS No.: 88226-96-4
M. Wt: 182.26 g/mol
InChI Key: UFNJIFYKRSREDF-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate is a synthetic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate involves several steps, starting with the preparation of the necessary precursors. The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and advanced equipment. The process is optimized for efficiency and yield, with continuous monitoring and quality control measures in place to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are adjusted based on the desired outcome.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or hydrocarbons.

Scientific Research Applications

Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid receptor agonist with similar structural features.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Another compound with a similar ester functional group.

Uniqueness

Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

88226-96-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 3,3-dimethyl-2-prop-1-en-2-ylpent-4-enoate

InChI

InChI=1S/C11H18O2/c1-7-11(4,5)9(8(2)3)10(12)13-6/h7,9H,1-2H2,3-6H3

InChI Key

UFNJIFYKRSREDF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C(=O)OC)C(C)(C)C=C

Origin of Product

United States

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